molecular formula C17H19NO3 B2679482 N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide CAS No. 355820-63-2

N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide

Cat. No. B2679482
CAS RN: 355820-63-2
M. Wt: 285.343
InChI Key: KATOHPSHWRZDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings was found to be 73.52(14)° .

Scientific Research Applications

Neuroinflammation Imaging

A study by Horti et al. (2019) highlighted the development of [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. It is valuable for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. This development is crucial for advancing therapeutics targeting neuroinflammation (Horti et al., 2019).

Antiprotozoal Activity

Ismail et al. (2004) synthesized a series of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. These compounds offer a promising avenue for developing new treatments against protozoal infections (Ismail et al., 2004).

Antimicrobial Activity

Zanatta et al. (2007) reported on the synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Some compounds exhibited significant in vitro antimicrobial activity against a panel of microorganisms, offering insights into developing new antimicrobial agents (Zanatta et al., 2007).

Synthesis of Novel Compounds

Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, investigating their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This research contributes to the search for new antibacterial agents to combat drug resistance (Siddiqa et al., 2022).

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-16(15-7-4-10-21-15)18-13-17(8-11-20-12-9-17)14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOHPSHWRZDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.